n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine
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Overview
Description
N-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine, also known as MIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPA is a derivative of imidazole and has been found to possess a range of pharmacological properties that make it a promising candidate for drug development.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including “n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine”, have been shown to exhibit antibacterial properties . They can inhibit the growth of various bacteria, making them potential candidates for the development of new antibacterial drugs .
Antimycobacterial Activity
Imidazole compounds also show antimycobacterial activity . This means they can be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives make them useful in the treatment of inflammatory conditions . They can help reduce inflammation and alleviate symptoms associated with various inflammatory diseases .
Antitumor Activity
Imidazole compounds have been found to exhibit antitumor activity . They can inhibit the growth of tumor cells, making them potential candidates for the development of new anticancer drugs .
Antidiabetic Activity
Imidazole derivatives have been shown to have antidiabetic properties . They can help regulate blood sugar levels, making them potential treatments for diabetes .
Anti-allergic Activity
Imidazole compounds can also exhibit anti-allergic activity . They can help alleviate allergic reactions, making them potential treatments for various allergic conditions .
Antiviral Activity
Imidazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
Imidazole compounds can also exhibit antioxidant activity . They can help protect cells from damage caused by free radicals, making them potential treatments for various conditions associated with oxidative stress .
Mechanism of Action
- The primary target of 1-methylimidazole is not well-documented in the literature. However, it belongs to the class of n-substituted imidazoles , which are heterocyclic compounds containing an imidazole ring substituted at position 1 .
- Imidazole derivatives exhibit diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)10-6-8-9-4-5-11(8)3/h4-5,7,10H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGSWPKAQUZWCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=CN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406431 |
Source
|
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474056-47-8 |
Source
|
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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